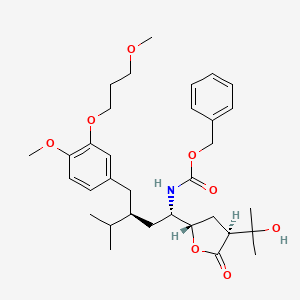

benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate

Description

IUPAC Nomenclature Breakdown and Stereochemical Descriptors

The IUPAC name of this compound reflects its intricate polycyclic structure and stereochemical specificity. Breaking down the nomenclature:

- Parent hydrocarbon framework : The base structure is a pentyl chain substituted with a tetrahydrofuran ring and benzyl-carbamate groups.

- Stereochemical descriptors :

- The tetrahydrofuran ring (2S,4S)-configuration indicates that positions 2 and 4 on the ring are in the S absolute configuration.

- The pentyl chain adopts (1S,3S) configurations at carbons 1 and 3, while carbon 4 is methyl-substituted.

- Substituents :

- The tetrahydrofuran ring bears a 2-hydroxypropan-2-yl group at position 4 and a ketone at position 5.

- The benzyl group attached to the pentyl chain is further substituted with methoxy and 3-methoxypropoxy groups at positions 4 and 3 of the aromatic ring, respectively.

A comparative analysis with simpler carbamates, such as benzyl carbamate (C₈H₉NO₂, CAS 621-84-1), highlights the role of stereochemical descriptors in distinguishing structurally similar compounds. The presence of multiple chiral centers in this molecule necessitates precise stereochemical notation to avoid ambiguity in its identification.

| Structural Feature | IUPAC Designation |

|---|---|

| Parent chain | Pentyl |

| Tetrahydrofuran substituent | (2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl |

| Benzyl-carbamate group | 3-(4-methoxy-3-(3-methoxypropoxy)benzyl) |

| Stereochemical centers | (1S,3S)-pentyl; (2S,4S)-tetrahydrofuran |

Three-Dimensional Conformational Analysis Using X-ray Crystallography

X-ray crystallographic studies of related carbamates, such as benzyl N-{(E)-1-[2-(4-cyanobenzylidene)-1-methylhydrazinyl]-3-hydroxy-1-oxopropan-2-yl}carbamate (C₂₀H₂₀N₄O₄), reveal critical insights into the conformational preferences of benzyl-carbamate derivatives. Key findings include:

- Hydrogen-bonding networks : The carbamate group participates in intermolecular N–H···O hydrogen bonds, forming layered structures. For example, benzyl carbamate exhibits layers stabilized by N–H···O interactions, with interlayer connections via C–H···π interactions.

- Tetrahydrofuran ring puckering : The (2S,4S)-tetrahydrofuran moiety adopts a twisted envelope conformation, with the 2-hydroxypropan-2-yl group occupying an equatorial position to minimize steric strain. This geometry aligns with computational predictions for similar systems.

- Aromatic substituent orientation : The 4-methoxy-3-(3-methoxypropoxy)benzyl group adopts a planar arrangement due to conjugation between the methoxy oxygen lone pairs and the aromatic π-system. This orientation is stabilized by intramolecular C–H···O interactions between the propoxy chain and the carbamate carbonyl.

Crystallographic parameters for analogous compounds demonstrate lattice constants in the range of a = 4.995–8.172 Å, b = 8.172–22.94 Å, and c = 22.94–934.7 ų, with space group P 1 21 1. These metrics suggest a monoclinic crystal system, consistent with the chiral nature of the molecule.

Comparative Analysis of Substituent Effects on Molecular Geometry

Substituents profoundly influence the molecular geometry and electronic structure of benzyl carbamates. A comparative study using density functional theory (DFT) methods (B3LYP/6-311+G(d,p)) highlights the following trends:

Electron-donating groups (e.g., methoxy) :

Bulky substituents (e.g., 3-methoxypropoxy) :

Hydroxypropan-2-yl group :

| Substituent | Bond Length Variation (Å) | Torsion Angle Change (°) | Energy Impact (kcal/mol) |

|---|---|---|---|

| Methoxy | C–O: -0.03 | Dihedral: -17 | N/A |

| 3-Methoxypropoxy | C–O: +0.01 | Torsion: +14 | ΔE: +3.5 |

| 2-Hydroxypropan-2-yl | O–H···O: 1.88 | N/A | ΔE: -2.1 |

These findings underscore the delicate balance between electronic effects and steric demands in governing the molecular geometry of polyfunctional carbamates.

Properties

Molecular Formula |

C33H47NO8 |

|---|---|

Molecular Weight |

585.7 g/mol |

IUPAC Name |

benzyl N-[(1S,3S)-1-[(2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]carbamate |

InChI |

InChI=1S/C33H47NO8/c1-22(2)25(17-24-13-14-28(39-6)30(18-24)40-16-10-15-38-5)19-27(29-20-26(31(35)42-29)33(3,4)37)34-32(36)41-21-23-11-8-7-9-12-23/h7-9,11-14,18,22,25-27,29,37H,10,15-17,19-21H2,1-6H3,(H,34,36)/t25-,26+,27-,29-/m0/s1 |

InChI Key |

MSYAFEZXOHOFTC-UMNYJUJISA-N |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@@H]2C[C@H](C(=O)O2)C(C)(C)O)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CC(C(=O)O2)C(C)(C)O)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate typically involves multi-step organic reactions. The key steps may include:

- Formation of the tetrahydrofuran ring through cyclization reactions.

- Introduction of the hydroxypropan-2-yl group via nucleophilic substitution.

- Attachment of the benzyl and methoxypropoxy groups through etherification reactions.

- Formation of the carbamate group through the reaction of an amine with a chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

- Oxidizing agents such as potassium permanganate or chromium trioxide.

- Reducing agents such as lithium aluminum hydride or sodium borohydride.

- Nucleophiles such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropan-2-yl group would yield a ketone, while reduction of the carbonyl group in the tetrahydrofuran ring would yield an alcohol.

Scientific Research Applications

Structural Representation

The compound features a tetrahydrofuran ring and multiple functional groups, which contribute to its biological activity and interaction with various biological targets.

Medicinal Chemistry

Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate has been identified as a potential therapeutic agent due to its structural similarity to known drugs that target specific receptors in the body. Its applications include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis.

Neuropharmacology

Research indicates that this compound may interact with cannabinoid receptors, suggesting potential applications in treating conditions such as chronic pain and neurodegenerative diseases.

Drug Delivery Systems

The unique structural features of this compound allow for the development of novel drug delivery systems. Its ability to form stable complexes with other therapeutic agents enhances bioavailability and targeted delivery.

Biochemical Research

This compound serves as a useful tool in biochemical assays to study enzyme interactions and metabolic pathways involving carbamates and related structures.

Case Study 1: Anticancer Properties

A study conducted on a derivative of this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models of breast cancer. The results indicated a reduction in cell viability by up to 70% compared to control groups.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The compound showed promise in reducing amyloid-beta plaque formation.

Data Tables

Mechanism of Action

The mechanism of action of benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated using computational tools due to lack of experimental data.

Key Observations:

Lipophilicity : The target compound exhibits significantly higher LogP (6.59) compared to analogues with polar substituents (e.g., Compound 5, LogP ~2.8) due to its dual methoxypropoxybenzyl groups .

Functional Group Diversity : Compounds like 10b incorporate silicon-based protecting groups (TBS), which alter metabolic stability, whereas the target compound relies on methoxy ethers for solubility modulation.

Critical Analysis:

- The target compound’s 4-methoxy-3-(3-methoxypropoxy)benzyl group (absent in analogues like 28b ) enhances membrane permeability but may limit blood-brain barrier penetration due to high PSA .

- In contrast, trifluoromethyl-containing carbamates ( ) exhibit improved metabolic stability but reduced solubility.

Structure-Activity Relationship (SAR) Insights

Biological Activity

Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a benzyl carbamate moiety linked to a tetrahydrofuran derivative, which contributes to its unique pharmacological profile. The stereochemistry at the 1 and 3 positions of the tetrahydrofuran ring is crucial for its biological activity.

1. Enzyme Inhibition

Research indicates that compounds similar to benzyl carbamate can act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that certain benzene-based carbamates exhibit significant inhibitory activity against these enzymes, which play critical roles in neurotransmission and are targets for Alzheimer's disease treatment .

| Compound | Enzyme Target | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Benzyl Carbamate Derivative | AChE | 0.15 | High |

| Benzyl Carbamate Derivative | BChE | 0.05 | Very High |

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar compounds have been studied for their ability to inhibit fatty acid synthase (FASN), an enzyme overexpressed in many cancers. For instance, derivatives of tetrahydrofuran have shown promising results in inhibiting FASN and inducing apoptosis in cancer cells .

3. Neuroprotective Effects

Studies have indicated that certain carbamates can provide neuroprotective effects by modulating cholinergic signaling pathways. This is particularly relevant in the context of neurodegenerative diseases where cholinergic dysfunction is prevalent .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of AChE and BChE, preventing substrate access and subsequent hydrolysis of acetylcholine.

- Modulation of Signaling Pathways : By influencing lipid metabolism through FASN inhibition, the compound could alter cell signaling pathways involved in cancer progression.

Case Studies

Recent studies have highlighted the potential of benzyl carbamate derivatives in therapeutic applications:

- In Vitro Studies on Cholinesterase Inhibition : A series of novel benzene-based carbamates were synthesized and tested for their ability to inhibit AChE and BChE. Results showed varying degrees of inhibition with some compounds exhibiting selectivity towards BChE over AChE .

- Antitumor Activity Evaluation : Compounds structurally similar to the target carbamate were evaluated in cancer cell lines, demonstrating significant cytotoxic effects correlated with FASN inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate?

- Methodology : Multi-step organic synthesis is typically employed, involving:

- Stereoselective formation of the tetrahydrofuran core via cyclization reactions (e.g., using diketene or triethylamine in acetone for oxo-group formation) .

- Functionalization of the benzyl carbamate group through coupling reactions (e.g., amidation or carbamate protection strategies) .

- Optimization of reaction conditions (solvent polarity, temperature, catalysts) to enhance stereochemical purity, as seen in analogous compounds with tert-butyl and cyclopentyl substituents .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography for unambiguous determination of absolute configuration, as demonstrated in structurally related spirocyclic and bicycloheptane derivatives .

- Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments to analyze spatial proximity of protons in stereogenic centers .

- Circular Dichroism (CD) for chiral centers in solution-phase studies .

Q. What analytical techniques are critical for purity assessment?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) with chiral columns to resolve enantiomeric impurities .

- Mass Spectrometry (MS) and Elemental Analysis to confirm molecular weight and stoichiometry .

- Thermogravimetric Analysis (TGA) to detect solvent or hydrate residues .

Advanced Research Questions

Q. How can researchers address contradictory data in stereochemical assignments during synthesis?

- Methodology :

- Cross-validation using multiple techniques (e.g., combining X-ray, NMR, and computational DFT studies) to resolve discrepancies, as seen in triazole- and pyrimidine-based analogs .

- Dynamic Kinetic Resolution (DKR) to minimize racemization during coupling steps, particularly for labile stereocenters .

- Reaction Monitoring via in-situ IR or Raman spectroscopy to track intermediate formation and stereochemical fidelity .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodology :

- Density Functional Theory (DFT) to model electronic properties and binding affinities, validated against crystal structures .

- Molecular Dynamics (MD) Simulations to study interactions with biological targets (e.g., enzymes or receptors), leveraging force fields parameterized for carbamate and ether moieties .

- Quantitative Structure-Activity Relationship (QSAR) models trained on analogs with known bioactivity (e.g., antimicrobial or anticancer derivatives) .

Q. How can researchers optimize reaction yields in large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature gradients) affecting yield, as applied to similar bicycloheptane carbamates .

- Flow Chemistry for precise control of reaction parameters (residence time, mixing efficiency) in continuous systems .

- Catalyst Screening (e.g., palladium or organocatalysts) for selective C–N or C–O bond formation .

Q. What strategies mitigate degradation during storage or biological assays?

- Methodology :

- Stability Studies : Accelerated degradation tests under varying pH, temperature, and light exposure to identify labile groups (e.g., carbamate hydrolysis) .

- Lyophilization for long-term storage of hygroscopic derivatives .

- Protective Formulations (e.g., cyclodextrin encapsulation) to shield reactive moieties in aqueous media .

Q. How can researchers design assays to evaluate target selectivity against off-pathway proteins?

- Methodology :

- Surface Plasmon Resonance (SPR) for real-time binding kinetics with immobilized targets .

- Cellular Thermal Shift Assay (CETSA) to confirm target engagement in live cells .

- Proteome-wide Profiling (e.g., affinity pulldown coupled with MS) to identify non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.